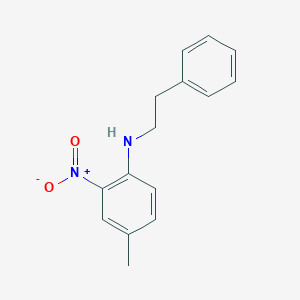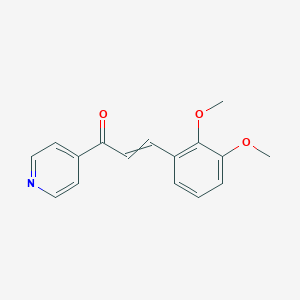![molecular formula C13H28O2Si B14203344 (3S,4R)-4-{[tert-Butyl(dimethyl)silyl]oxy}-3-ethylpentanal CAS No. 917871-20-6](/img/structure/B14203344.png)
(3S,4R)-4-{[tert-Butyl(dimethyl)silyl]oxy}-3-ethylpentanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S,4R)-4-{[tert-Butyl(dimethyl)silyl]oxy}-3-ethylpentanal is a chiral compound that features a tert-butyl(dimethyl)silyl group attached to an oxygen atom, which is further connected to a 3-ethylpentanal backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-4-{[tert-Butyl(dimethyl)silyl]oxy}-3-ethylpentanal typically involves the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole or pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl ether. The starting material, 3-ethylpentanal, is subjected to this protection reaction to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as distillation or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(3S,4R)-4-{[tert-Butyl(dimethyl)silyl]oxy}-3-ethylpentanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The silyl ether group can be substituted with other protecting groups or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Tetrabutylammonium fluoride in tetrahydrofuran for deprotection of the silyl ether.
Major Products Formed
Oxidation: 3-ethylpentanoic acid.
Reduction: 3-ethylpentanol.
Substitution: Various derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
(3S,4R)-4-{[tert-Butyl(dimethyl)silyl]oxy}-3-ethylpentanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways involving aldehydes and silyl ethers.
Medicine: Potential use in the design of drug candidates due to its chiral nature and functional groups.
Industry: Utilized in the production of fine chemicals and as a building block in material science.
Wirkmechanismus
The mechanism of action of (3S,4R)-4-{[tert-Butyl(dimethyl)silyl]oxy}-3-ethylpentanal involves its interaction with various molecular targets and pathways:
Molecular Targets: The aldehyde group can form Schiff bases with amines, which are important intermediates in biochemical reactions.
Pathways Involved: The compound can participate in oxidation-reduction reactions, influencing metabolic pathways that involve aldehyde and alcohol intermediates.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (3S,4R)-4-{[tert-Butyl(diphenyl)silyl]oxy}-3-ethylpentanal
- (3S,4R)-4-{[tert-Butyl(trimethyl)silyl]oxy}-3-ethylpentanal
- (3S,4R)-4-{[tert-Butyl(methyl)silyl]oxy}-3-ethylpentanal
Uniqueness
(3S,4R)-4-{[tert-Butyl(dimethyl)silyl]oxy}-3-ethylpentanal is unique due to its specific combination of a tert-butyl(dimethyl)silyl protecting group and a chiral 3-ethylpentanal backbone. This combination imparts distinct reactivity and stability, making it valuable in synthetic chemistry and various research applications.
Eigenschaften
CAS-Nummer |
917871-20-6 |
|---|---|
Molekularformel |
C13H28O2Si |
Molekulargewicht |
244.44 g/mol |
IUPAC-Name |
(3S,4R)-4-[tert-butyl(dimethyl)silyl]oxy-3-ethylpentanal |
InChI |
InChI=1S/C13H28O2Si/c1-8-12(9-10-14)11(2)15-16(6,7)13(3,4)5/h10-12H,8-9H2,1-7H3/t11-,12+/m1/s1 |
InChI-Schlüssel |
XAOXSOPTDHXFEZ-NEPJUHHUSA-N |
Isomerische SMILES |
CC[C@@H](CC=O)[C@@H](C)O[Si](C)(C)C(C)(C)C |
Kanonische SMILES |
CCC(CC=O)C(C)O[Si](C)(C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



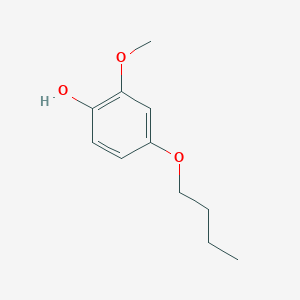
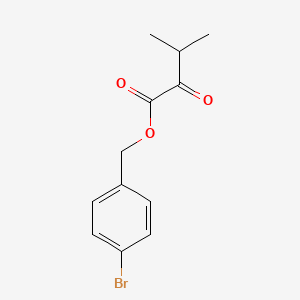
![(4R)-4-[(2R)-2-Ethoxy-2-phenylethyl]-4-methylcyclohex-2-en-1-one](/img/structure/B14203289.png)
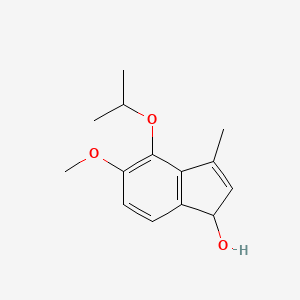
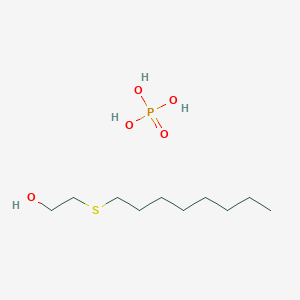
![Bis[3-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]borinic acid](/img/structure/B14203311.png)

![3,5-Bis{[(furan-2-yl)methyl]sulfanyl}benzene-1,2-diol](/img/structure/B14203339.png)


